molecular formula C11H13BrN2O B13872753 1-(5-Bromo-2-methylphenyl)-2-piperazinone

1-(5-Bromo-2-methylphenyl)-2-piperazinone

Cat. No.: B13872753
M. Wt: 269.14 g/mol
InChI Key: SFSRUQYKMXXFCG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylphenyl)-2-piperazinone typically involves the reaction of 5-bromo-2-methylbenzoic acid with piperazine. The reaction is carried out in the presence of a coupling agent such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)-2-piperazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2-piperazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-piperazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 1-(5-Bromo-2-furoyl)pyrrolidine
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone

Uniqueness

1-(5-Bromo-2-methylphenyl)-2-piperazinone is unique due to its specific structural features, such as the presence of both a bromine atom and a piperazinone moiety.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-8-2-3-9(12)6-10(8)14-5-4-13-7-11(14)15/h2-3,6,13H,4-5,7H2,1H3

InChI Key

SFSRUQYKMXXFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNCC2=O

Origin of Product

United States

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